molecular formula C17H12N2O3 B12813643 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid CAS No. 57764-77-9

8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid

Cat. No.: B12813643
CAS No.: 57764-77-9
M. Wt: 292.29 g/mol
InChI Key: XGIBTYXPRKINBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through various steps to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carboxylic acid sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds like oxolinic acid inhibit DNA gyrases and topoisomerases, which are essential enzymes for DNA replication and transcription . This inhibition can lead to the disruption of cellular processes, making the compound effective against certain bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

57764-77-9

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylic acid

InChI

InChI=1S/C17H12N2O3/c1-9-12(17(21)22)7-14-15-11(8-19(14)16(9)20)6-10-4-2-3-5-13(10)18-15/h2-7H,8H2,1H3,(H,21,22)

InChI Key

XGIBTYXPRKINBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)O

Origin of Product

United States

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